



Application Notes and Protocols: NCGC00378430

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Compound of Interest		
Compound Name:	NCGC00378430	
Cat. No.:	B2438164	Get Quote

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Introduction

NCGC00378430 is a small molecule inhibitor of the SIX1/EYA2 protein-protein interaction.[1][2] [3] The Sine oculis homeobox homolog 1 (SIX1) and Eyes absent (EYA) transcriptional complex is crucial during embryonic development and its aberrant re-expression in adult tissues has been linked to the progression of various cancers, including breast cancer.[2][3][4] NCGC00378430 has been shown to disrupt this complex, leading to the reversal of epithelial-mesenchymal transition (EMT) and the suppression of metastasis in preclinical models.[1][2][4] These application notes provide detailed information on the solubility and preparation of NCGC00378430 for in vitro and in vivo research applications.

Solubility and Formulation

Proper dissolution and formulation of **NCGC00378430** are critical for ensuring its bioactivity and obtaining reliable experimental results. The following table summarizes the known solubility and a recommended formulation for in vivo studies.



Solvent/Vehicle	Concentration/Composition	Notes
Dimethyl Sulfoxide (DMSO)	10 mM	A stock solution in DMSO is recommended for in vitro use. Store at -20°C.
In Vivo Formulation	For a 1 mL working solution:- 100 μL of 25.0 mg/mL DMSO stock solution- 400 μL PEG300- 50 μL Tween-80- 450 μL Saline	Prepare fresh before each use. Mix DMSO and PEG300 first, then add Tween-80, and finally add saline to the final volume. [1]

Note: The chemical synthesis protocol for **NCGC00378430** is not publicly available in the reviewed literature. Researchers may need to source the compound from commercial vendors or contact the original authors of relevant publications.[5]

Experimental ProtocolsIn Vitro Cell-Based Assays

- 1. Preparation of NCGC00378430 for Cell Culture:
- Prepare a 10 mM stock solution of NCGC00378430 in sterile DMSO.
- For treating cells, dilute the stock solution to the desired final concentration (e.g., 10 μ M or 20 μ M) in the appropriate cell culture medium.[1]
- Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used as a vehicle control.
- 2. Example Cell Treatment Protocol (MCF7, T47D, MDA-MB-231 cells):
- Plate breast cancer cells at the desired density and allow them to adhere overnight.
- The following day, replace the medium with fresh medium containing NCGC00378430 at the desired concentration (e.g., 10 μM or 20 μM) or vehicle control.



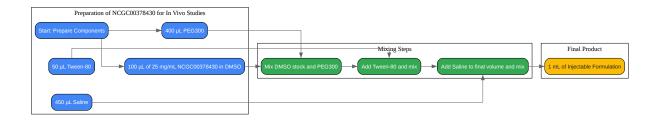
- Incubate the cells for the desired duration (e.g., 3 days).[1]
- Following incubation, cells can be harvested for downstream analysis such as Western blotting to assess protein expression (e.g., p-SMAD3, FN1, E-CAD) or other cellular assays.
 [1]

In Vivo Studies in a Mouse Model

- 1. Preparation of NCGC00378430 for Injection:
- Follow the in vivo formulation protocol outlined in the table above to prepare the dosing solution.
- For example, to achieve a dose of 25 mg/kg, the concentration of the final formulation will need to be calculated based on the average weight of the mice and the injection volume.
- 2. Administration to Mice:
- NCGC00378430 has been administered to mice at a dose of 25 mg/kg every other day.[2][3]
- The route of administration should be appropriate for the experimental design (e.g., intravenous injection).
- It is crucial to monitor the animals for any signs of toxicity or adverse effects throughout the study. **NCGC00378430** was reported to be well-tolerated in mice.[4]

Experimental Workflows and Signaling Pathways

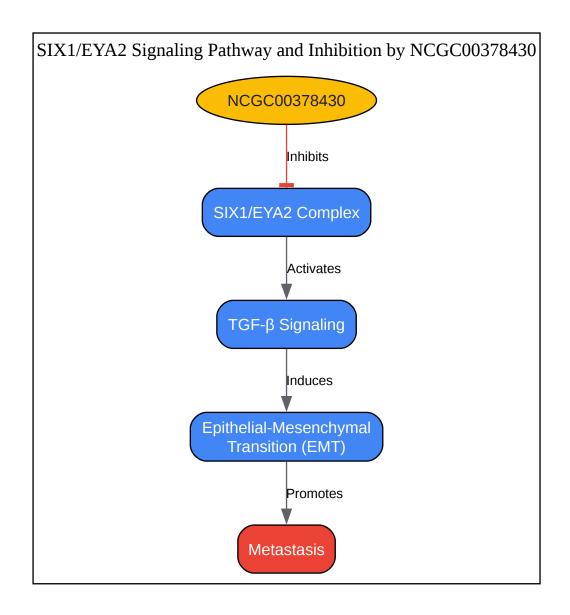




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Caption: Workflow for the preparation of an in vivo formulation of NCGC00378430.





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Caption: Inhibition of the SIX1/EYA2 signaling pathway by NCGC00378430.

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